
dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
科学的研究の応用
Synthesis and Molecular Structure
Research has been conducted on the synthesis and molecular structure of compounds related to dimethyl 5-(3-(ethoxycarbonyl)-4-hydroxy-1H-pyrazol-1-yl)isophthalate, focusing on their synthesis conditions, optical activity, and crystal structure. The synthesis of related compounds has shown varying yields and reaction mechanisms, providing insight into the chemical properties and potential applications of these materials in further scientific studies (W. Pen, 2014). Additionally, crystal structure analyses reveal detailed information about the planarity and angles between different groups within the molecules, aiding in understanding their reactivity and interactions with other substances (N. Rodier et al., 1994).
Photochemical Properties and Applications
The study of photochemical properties and applications of zinc phthalocyanines bearing pyrazole moieties has shown significant potential in photodynamic therapy due to their high quantum yield of singlet oxygen. These properties make them suitable candidates as photosensitizers in the treatment of various diseases (A. V. Ziminov et al., 2020). The research emphasizes the effect of different linker heteroatoms on the spectroscopic, photophysical, and photochemical properties of the compounds, demonstrating their versatility and adaptability for specific medical applications.
Catalytic and Polymerization Applications
Pyrazole-containing palladium complexes have been investigated for their catalytic activities, particularly in ethylene polymerization reactions. These studies highlight the potential of such complexes in industrial applications, offering a pathway to producing linear high-density polyethylene with moderate activities. The structure of the complexes significantly influences the activity and nature of the polymers obtained, underscoring the importance of molecular design in catalyst development (Hosana D. Mkoyi et al., 2013).
Environmental and Biological Applications
Research into the biological evaluation of novel Pt(II) and Pd(II) complexes with pyrazole-containing ligands has been conducted, focusing on their potential as anticancer agents. These complexes have demonstrated varying degrees of cytotoxicity against leukemia cell lines, indicating their potential for further development as therapeutic agents (E. Budzisz et al., 2004). Additionally, the initial degradation of dimethylphthalate by esterases from Bacillus species points to the environmental relevance of these compounds, particularly in the context of pollution remediation (J. Niazi et al., 2001).
特性
IUPAC Name |
dimethyl 5-(3-ethoxycarbonyl-4-hydroxypyrazol-1-yl)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7/c1-4-25-16(22)13-12(19)8-18(17-13)11-6-9(14(20)23-2)5-10(7-11)15(21)24-3/h5-8,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAODKEYBNZGFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2651535.png)
![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)
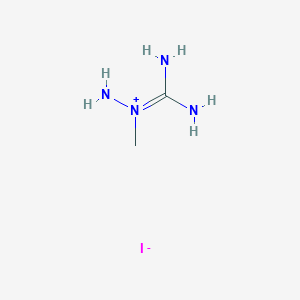
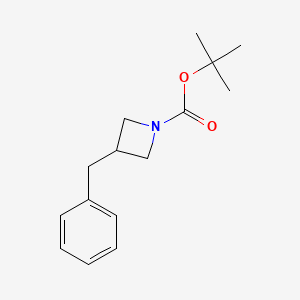
![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)

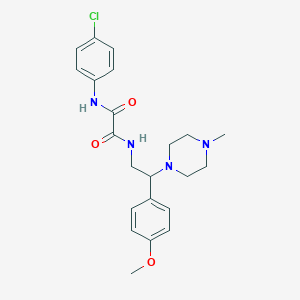
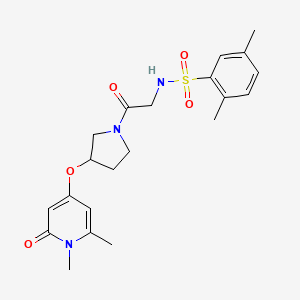

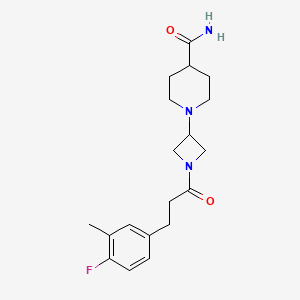
![(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2651556.png)
